8-(Benzyloxy)-5-chloro-1,4-dimethoxy-2-methylnaphthalene
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Overview
Description
8-(Benzyloxy)-5-chloro-1,4-dimethoxy-2-methylnaphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a benzyloxy group at the 8th position, a chlorine atom at the 5th position, and two methoxy groups at the 1st and 4th positions of the naphthalene ring The compound also has a methyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzyloxy)-5-chloro-1,4-dimethoxy-2-methylnaphthalene can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation. This reaction typically requires a palladium catalyst, a boron reagent, and appropriate reaction conditions such as mild temperatures and functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(Benzyloxy)-5-chloro-1,4-dimethoxy-2-methylnaphthalene undergoes various types of chemical reactions, including:
Oxidation: The benzylic position is susceptible to oxidation, leading to the formation of benzylic alcohols or ketones.
Reduction: Reduction reactions can be achieved using catalytic hydrogenation or reducing metals in acid.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical bromination, hydrogen gas with a catalyst for hydrogenation, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylic position can yield benzylic alcohols or ketones, while substitution reactions can introduce new functional groups onto the aromatic ring .
Scientific Research Applications
8-(Benzyloxy)-5-chloro-1,4-dimethoxy-2-methylnaphthalene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-(Benzyloxy)-5-chloro-1,4-dimethoxy-2-methylnaphthalene involves its interaction with specific molecular targets and pathways. The compound’s benzyloxy and methoxy groups can participate in various chemical interactions, influencing its reactivity and biological activity. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
8-Benzyloxy-substituted quinoline ethers: These compounds share the benzyloxy group and have shown antimicrobial activities.
Benzylisoquinoline alkaloids: These compounds have diverse pharmacological properties and are structurally related due to the presence of a benzyl group.
Uniqueness
8-(Benzyloxy)-5-chloro-1,4-dimethoxy-2-methylnaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its combination of benzyloxy, chloro, methoxy, and methyl groups makes it a versatile compound for various applications in scientific research.
Properties
CAS No. |
89475-11-6 |
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Molecular Formula |
C20H19ClO3 |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
5-chloro-1,4-dimethoxy-2-methyl-8-phenylmethoxynaphthalene |
InChI |
InChI=1S/C20H19ClO3/c1-13-11-17(22-2)18-15(21)9-10-16(19(18)20(13)23-3)24-12-14-7-5-4-6-8-14/h4-11H,12H2,1-3H3 |
InChI Key |
HFAOBEZQXNCBLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2C(=C1)OC)Cl)OCC3=CC=CC=C3)OC |
Origin of Product |
United States |
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